molecular formula C10H10F3NO B14810803 2-Cyclopropoxy-6-(trifluoromethyl)aniline

2-Cyclopropoxy-6-(trifluoromethyl)aniline

Cat. No.: B14810803
M. Wt: 217.19 g/mol
InChI Key: PZIJPTZMNRRMII-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropoxy-6-(trifluoromethyl)aniline involves several stepsThe reaction conditions typically involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Cyclopropoxy-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aniline ring are replaced by other groups. .

Scientific Research Applications

2-Cyclopropoxy-6-(trifluoromethyl)aniline is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and trifluoromethyl groups contribute to its unique binding properties, affecting the activity of the target molecules. Detailed studies are required to fully elucidate the pathways involved .

Comparison with Similar Compounds

2-Cyclopropoxy-6-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-cyclopropyloxy-6-(trifluoromethyl)aniline

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(9(7)14)15-6-4-5-6/h1-3,6H,4-5,14H2

InChI Key

PZIJPTZMNRRMII-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2N)C(F)(F)F

Origin of Product

United States

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